molecular formula C8H8ClFN2 B3182642 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine CAS No. 1000931-54-3

4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine

Cat. No.: B3182642
CAS No.: 1000931-54-3
M. Wt: 186.61 g/mol
InChI Key: GWTQXXRCLBELDX-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyrimidines in Synthetic Chemistry

Halogenated pyrimidines are a cornerstone in the field of synthetic organic chemistry, primarily serving as versatile precursors for the introduction of various functional groups. The presence of a halogen atom, typically chlorine, on the pyrimidine (B1678525) ring activates it for nucleophilic substitution reactions. This allows for the facile introduction of amines, alcohols, thiols, and other nucleophiles, providing a straightforward route to a wide array of substituted pyrimidines.

Furthermore, the halogen atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. rsc.orgresearchgate.net These powerful synthetic methods enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular frameworks. The pyrimidine scaffold itself is a key component in numerous biologically active compounds, including anticancer and antiviral agents, and the ability to readily functionalize it through its halogenated derivatives is a key strategy in drug discovery. researchgate.netcore.ac.uk

Role of Fluorinated Heterocycles as Strategic Building Blocks

The incorporation of fluorine into heterocyclic compounds has become a widely adopted strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. rsc.org Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org

Fluorinated heterocycles are recognized as important "building blocks" in drug design. tandfonline.comresearchgate.net By introducing a fluorine atom or a fluorine-containing group, medicinal chemists can fine-tune the physicochemical properties of a lead compound to improve its efficacy and pharmacokinetic profile. The use of pre-fluorinated building blocks is often a more efficient and regioselective approach compared to late-stage fluorination. tandfonline.com

Overview of 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine as a Versatile Intermediate

This compound embodies the advantageous features of both halogenated pyrimidines and fluorinated heterocycles. The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the fluorine atom at the 5-position can enhance the biological activity and metabolic stability of its derivatives. The cyclopropyl (B3062369) group at the 2-position is another key feature, as this strained ring system is often found in bioactive molecules and can contribute to conformational rigidity and improved binding to target proteins.

The combination of these three distinct functionalities in a single, relatively simple molecule makes this compound a highly valuable and versatile intermediate for the synthesis of a diverse range of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. While detailed synthetic routes to this specific compound are not extensively documented in publicly available research literature, its commercial availability from various suppliers underscores its utility as a building block in proprietary drug discovery and development programs. cymitquimica.comchemicalbook.comchemscene.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 1000931-54-3
Molecular Formula C₈H₈ClFN₂
Molecular Weight 186.61 g/mol
Appearance Inquire for details
Purity ≥95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2/c1-4-6(10)7(9)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTQXXRCLBELDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Cyclopropyl 5 Fluoro 6 Methylpyrimidine

Precursor Synthesis and Halogenation

A primary route to 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine involves the synthesis of a hydroxypyrimidine precursor, followed by a halogenation step to introduce the chloro group at the 4-position.

Synthesis from 2-Cyclopropyl-5-fluoro-6-hydroxy-4-methylpyrimidine via Phosphoryl Chloride (POCl₃) and Triethylamine Mediated Chlorination

The synthesis of the target compound can be achieved through the chlorination of its corresponding hydroxyl precursor, 2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-ol. While the specific synthesis of this precursor is not extensively detailed in readily available literature, its commercial availability suggests established synthetic pathways.

The subsequent chlorination of the 4-hydroxypyrimidine (B43898) is a standard transformation in heterocyclic chemistry. The use of phosphoryl chloride (POCl₃) is a common and effective method for this conversion. The reaction mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion. The addition of a tertiary amine base, such as triethylamine, is often employed to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the chlorinated product.

Reaction Conditions Overview:

Reagent/ConditionPurpose
2-Cyclopropyl-5-fluoro-6-hydroxy-4-methylpyrimidineStarting material (precursor)
Phosphoryl Chloride (POCl₃)Chlorinating agent
Triethylamine (or other tertiary amine)HCl scavenger
Reflux or elevated temperatureTo facilitate the reaction

Exploration of Alternative Chlorinating Reagents for Hydroxypyrimidine Precursors

Beyond phosphoryl chloride, other reagents can be employed for the chlorination of hydroxypyrimidines. The choice of reagent can be influenced by factors such as substrate sensitivity, desired reactivity, and reaction conditions.

Thionyl Chloride (SOCl₂): Thionyl chloride is another common reagent for converting hydroxyl groups to chlorides. It reacts with alcohols and hydroxylated heterocycles to produce the corresponding chloro derivatives, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and easily removed. orgosolver.commasterorganicchemistry.com Pyridine is often used as a catalyst in these reactions. masterorganicchemistry.com

Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent, typically a mixture of a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride or oxalyl chloride, is primarily known for formylation reactions. organic-chemistry.orgjk-sci.comchemistrysteps.com However, it can also effect chlorination of activated hydroxyl groups on heterocyclic rings. commonorganicchemistry.com The active species, a chloroiminium salt, can act as both a formylating and a chlorinating agent depending on the substrate and reaction conditions. mdpi.com For hydroxypyrimidines, the reaction may lead to formylation at an adjacent carbon or chlorination at the hydroxyl position. mdpi.com

Comparison of Common Chlorinating Agents:

Chlorinating AgentTypical ByproductsCommon Catalysts/AdditivesNotes
Phosphoryl Chloride (POCl₃)Phosphoric acidsTertiary amines (e.g., triethylamine)Widely used, effective for many heterocycles.
Thionyl Chloride (SOCl₂)SO₂, HClPyridineGaseous byproducts are easily removed.
Vilsmeier-Haack ReagentVariesNone requiredCan also lead to formylation.

General Pyrimidine (B1678525) Ring Construction Strategies Applicable to Fluorinated Derivatives

The construction of the pyrimidine ring itself is a fundamental aspect of synthesizing compounds like this compound. Several strategies can be adapted to incorporate the required fluorine and cyclopropyl (B3062369) substituents.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer an efficient approach to building complex molecules in a single step from three or more starting materials. nih.govmdpi.com For the synthesis of highly substituted pyrimidines, MCRs are particularly valuable as they allow for the direct assembly of the core ring with its desired substituents. nih.gov

A plausible MCR strategy for a precursor to the target compound could involve the condensation of:

A fluorine-containing 1,3-dicarbonyl compound (or a synthetic equivalent).

An aldehyde.

An amidine, in this case, cyclopropylamidine.

This approach would directly install the cyclopropyl group at the 2-position and the fluoro and methyl groups at the 5- and 6-positions, respectively.

Functional Group Transformations of Related Pyrimidine Systems

Another synthetic avenue involves the modification of an existing, pre-formed pyrimidine ring through functional group interconversions. vanderbilt.edunih.gov For instance, a pyrimidinone (a pyrimidine with a carbonyl group) could be a key intermediate. The conversion of a pyrimidinone to the corresponding chloropyrimidine is a well-established transformation, typically achieved using reagents like phosphoryl chloride. vanderbilt.edu

This strategy allows for the synthesis of a more stable or accessible pyrimidinone precursor first, followed by the crucial chlorination step to introduce the reactive chloro group, which can then be used for further synthetic modifications if needed.

Cyclization Reactions involving Fluoroacetate (B1212596) Derivatives

The introduction of the fluorine atom at the 5-position can be achieved by using a fluorinated building block in the ring-forming reaction. Ethyl fluoroacetate and its derivatives are potential C2 synthons that can be incorporated into the pyrimidine ring.

One established method for synthesizing fluorinated pyrimidines involves the cyclocondensation of a β-fluoroenolate salt with an amidine. nih.gov For the synthesis of the target compound's precursor, the reaction would involve a β-fluoro-β-ketoester and cyclopropylamidine. The ketoester would provide the C4, C5, and C6 atoms of the pyrimidine ring, along with the methyl and fluoro substituents, while the cyclopropylamidine would provide the N1, C2, and N3 atoms, incorporating the cyclopropyl group at the 2-position. This approach offers a direct route to the fluorinated pyrimidine core. nih.gov

Advanced Considerations in Fluorine Incorporation for Pyrimidine Synthesis

The introduction of fluorine into organic molecules, particularly into heterocyclic frameworks like pyrimidine, is a pivotal strategy in medicinal and agrochemical research. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical and biological characteristics, such as metabolic stability, lipophilicity, and binding affinity. rsc.org However, the synthesis of specifically fluorinated heterocycles like this compound is a complex task that requires careful consideration of synthetic strategy, particularly concerning the method of fluorine incorporation.

Achieving regioselectivity—the controlled placement of a substituent at a specific position on a molecular scaffold—is a significant hurdle in the synthesis of complex molecules. This challenge is particularly pronounced in the fluorination of heterocyclic systems such as pyrimidines. rsc.org The electronic nature of the heterocyclic ring, which contains multiple heteroatoms, dictates the reactivity of each carbon position, making some sites inherently more or less susceptible to either nucleophilic or electrophilic attack.

The pyrimidine ring is an electron-deficient system, which complicates direct fluorination. The precise position of the fluorine atom on the ring dramatically influences the compound's properties, making regioselective synthesis highly desirable but difficult to achieve. rsc.org For a molecule like this compound, the goal is to introduce a fluorine atom specifically at the C-5 position.

Key challenges include:

Electronic Control: The nitrogen atoms in the pyrimidine ring withdraw electron density, deactivating the ring towards electrophilic substitution. This makes reactions with common electrophilic fluorinating agents challenging. Conversely, the ring is activated towards nucleophilic attack, but controlling the position of this attack can be difficult. Traditional nucleophilic aromatic substitution (SNAr) reactions typically require a good leaving group at the target position and are most effective at electron-poor sites (like the C-2, C-4, and C-6 positions), making fluorination at the C-5 position less straightforward. rsc.org

Reagent Reactivity: The choice of fluorinating agent is critical. Highly reactive agents like elemental fluorine are non-selective and difficult to handle safely. Milder, more selective reagents are necessary, but their effectiveness can be limited by the inherent reactivity of the heterocyclic substrate. rsc.org

Competing Reactions: The presence of other functional groups on the pyrimidine ring can lead to side reactions. For instance, in a precursor to the target molecule, other positions might be more reactive towards the fluorinating agent, or existing substituents could be displaced or modified under the reaction conditions.

To overcome the challenges of regioselective fluorination, chemists primarily employ two strategic approaches: the use of pre-fluorinated building blocks or the direct introduction of fluorine using a specialized fluorinating agent. nih.gov

Fluorinated Building Blocks: This "bottom-up" approach involves using a starting material that already contains the fluorine atom in the desired location. For the synthesis of this compound, a potential strategy would be to start with a simple, commercially available fluorinated pyrimidine or a precursor that can be cyclized to form the desired ring system with fluorine already at the C-5 position. mdpi.com For example, the synthesis could begin with a molecule like 2,4-dichloro-5-fluoropyrimidine (B19854) or 5-fluorouracil, which can then be chemically modified in subsequent steps to add the cyclopropyl and methyl groups. mdpi.com This method bypasses the difficult regioselective fluorination step on a complex, fully substituted heterocycle.

Table 1: Examples of Fluorinated Building Blocks for Pyrimidine Synthesis

Compound NameCAS NumberMolecular FormulaApplication
5-Fluorouracil51-21-8C₄H₃FN₂O₂A common starting material for building complex 5-fluoropyrimidines. mdpi.com
2,4-Dichloro-5-fluoropyrimidine2927-71-1C₄HCl₂FN₂A versatile intermediate where the chlorine atoms can be selectively substituted.
4-Amino-5-fluoro-2-methoxypyrimidine1993-63-1C₅H₆FN₃OProvides a pre-fluorinated scaffold for further elaboration.
5-Bromo-2-fluoropyrimidine201995-17-7C₄H₂BrFN₂Allows for fluorine incorporation at C-2 while the bromine at C-5 can be used for cross-coupling reactions.

Fluorinating Agents: This "late-stage" approach introduces the fluorine atom onto a pre-formed pyrimidine ring. These agents are broadly classified as either electrophilic or nucleophilic.

Nucleophilic Fluorinating Agents: These reagents deliver a fluoride (B91410) anion (F⁻) to an electron-deficient carbon center. Common sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). rsc.org For these to be effective in an SNAr reaction, a good leaving group (like chlorine or bromine) must be present at the target position (C-5). However, as mentioned, the C-5 position is not as electron-deficient as other positions in the pyrimidine ring, making this a challenging transformation. rsc.org

Electrophilic Fluorinating Agents: These reagents deliver a formal "F⁺" species to a nucleophilic (electron-rich) carbon center. wikipedia.org While the pyrimidine ring itself is generally electron-poor, it is possible to create a nucleophilic center at the C-5 position through methods like lithiation or by using an activated derivative. Modern electrophilic agents, often containing a nitrogen-fluorine (N-F) bond, are generally safer and more selective than older reagents. wikipedia.org Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of a variety of organic substrates, including heterocycles. wikipedia.orgrsc.org The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity.

Table 2: Common Fluorinating Agents in Heterocyclic Chemistry

Agent NameAbbreviationTypeTypical Application
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®ElectrophilicFluorination of enolates, silyl (B83357) enol ethers, and electron-rich aromatic/heterocyclic systems. wikipedia.orgrsc.org
N-FluorobenzenesulfonimideNFSIElectrophilicA widely used, versatile electrophilic fluorinating agent for various substrates. wikipedia.org
Potassium FluorideKFNucleophilicUsed in SNAr reactions to displace leaving groups on electron-deficient rings. rsc.org
Cesium FluorideCsFNucleophilicA more reactive alternative to KF for nucleophilic fluorination. rsc.org
Diethylaminosulfur TrifluorideDASTNucleophilicPrimarily used for deoxyfluorination (converting alcohols to fluorides and carbonyls to difluorides). nih.gov

Article Generation Unsuccessful: Insufficient Research Data for this compound

Following a comprehensive search for scholarly articles, patents, and chemical databases, it has been determined that there is a significant lack of specific experimental data concerning the reactivity and reaction mechanisms of the chemical compound this compound. The initial research strategy aimed to gather detailed information on its Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions to fulfill the user's request for a detailed scientific article.

The investigation into existing literature did not yield specific research findings, such as reaction conditions, yields, or mechanistic studies, directly pertaining to this compound. While general principles of SNAr on the pyrimidine core and methodologies for Suzuki-Miyaura and Stille couplings on related halogenated heterocycles are well-documented, applying this general knowledge to the specific target compound without direct experimental evidence would fall outside the required standards of scientific accuracy and the strict constraints of the user's instructions.

The user's request specified a detailed article structured with specific subsections, including data tables on the reactivity at the C-4 chlorine position, the regioselectivity of substitutions, the impact of the adjacent fluorine on SNAr pathways, and investigations into Suzuki-Miyaura and Stille couplings. Without published research focused specifically on this compound, providing scientifically accurate and verifiable content for these sections is not possible.

Therefore, due to the absence of specific research data for this particular compound in the public domain, the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline cannot be accomplished at this time. To produce the requested article, original research on the reactivity and reaction mechanisms of this compound would be required.

Reactivity and Reaction Mechanisms of 4 Chloro 2 Cyclopropyl 5 Fluoro 6 Methylpyrimidine

Cross-Coupling Reactions and Organometallic Chemistry

Kumada Cross-Coupling Methodologies

While specific studies on the Kumada cross-coupling of 4-chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine are not readily found, the general principles of this reaction can be applied to predict its behavior. The Kumada coupling is a palladium- or nickel-catalyzed cross-coupling reaction of a Grignard reagent with an organic halide. In the case of this specific pyrimidine (B1678525) derivative, the chlorine atom at the 4-position is the most likely site for oxidative addition to the metal center, initiating the catalytic cycle.

The reaction would be expected to proceed via the standard catalytic cycle:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-chlorine bond at the C4 position of the pyrimidine ring.

Transmetalation: The Grignard reagent (R-MgX) transfers its organic group to the metal center.

Reductive Elimination: The coupled product is formed by the elimination of the two organic groups from the metal center, regenerating the catalyst.

The presence of the fluorine atom at the 5-position may have an electronic effect on the reactivity of the C-Cl bond, potentially influencing the rate of oxidative addition. The cyclopropyl (B3062369) and methyl groups are less likely to interfere sterically with the reaction at the 4-position.

Table 1: Predicted Parameters for Kumada Cross-Coupling of this compound

ParameterPredicted Condition/ReagentRationale
Catalyst Palladium(0) or Nickel(II) complexesCommonly used and effective for C-C bond formation with chloroarenes and chloroheteroarenes.
Grignard Reagent Alkyl-MgBr, Aryl-MgBrStandard reagents for introducing alkyl or aryl substituents.
Solvent Tetrahydrofuran (THF), Diethyl etherAprotic solvents that are compatible with Grignard reagents.
Temperature Room temperature to refluxDependent on the reactivity of the specific Grignard reagent and catalyst used.

Reactions with Reducing Metals

Reactions of this compound with reducing metals like zinc or iron would likely result in the reduction of the carbon-chlorine bond. This type of reaction is a common method for the dehalogenation of aryl and heteroaryl halides.

With a metal like zinc in the presence of a proton source (e.g., acetic acid), the reaction would proceed via a reductive cleavage of the C-Cl bond, replacing the chlorine atom with a hydrogen atom. This would yield 2-cyclopropyl-5-fluoro-6-methylpyrimidine. The general mechanism involves the transfer of electrons from the metal surface to the organic halide, leading to the formation of an organometallic intermediate which then undergoes protonolysis.

Similarly, iron metal can also be used for the reduction of aryl chlorides, often in the presence of an acid. The reactivity would be expected to be similar to that of zinc, leading to the dehalogenated pyrimidine derivative.

Free Radical Chemistry and Radical Functionalizations

The free radical chemistry of this compound is not specifically documented. However, the pyrimidine ring can undergo radical reactions. The presence of the halogen atoms and the cyclopropyl group could provide sites for radical initiation or reaction.

Radical functionalization could potentially be achieved through various methods, such as Minisci-type reactions, where a radical is added to the protonated pyrimidine ring. The position of radical attack would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom would direct radical attack to specific positions. It is also possible that under certain conditions, the C-Cl bond could undergo homolytic cleavage to generate a pyrimidinyl radical, which could then participate in further reactions.

Stability and Degradation Pathways under Reaction Conditions

The stability of this compound is a critical factor in its synthesis and application. Its degradation can occur through various pathways, including hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Stability Assessments and Kinetic Profiling

Specific hydrolytic stability data for this compound is not available. However, the hydrolytic stability of chloropyrimidines is generally dependent on the pH of the medium and the nature of other substituents on the ring. The chlorine atom at the 4-position is susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to the formation of the corresponding 4-hydroxypyrimidine (B43898) derivative.

The rate of hydrolysis is expected to be influenced by the electronic effects of the other substituents. The electron-withdrawing fluorine atom at the 5-position would likely enhance the electrophilicity of the C4 position, potentially increasing the rate of hydrolysis. The reaction kinetics would need to be determined experimentally to establish the half-life of the compound under different pH conditions.

Table 2: Predicted Hydrolytic Stability Profile

pH ConditionExpected StabilityPredominant Degradation Product
Acidic (pH < 7) Potentially unstable2-Cyclopropyl-5-fluoro-6-methylpyrimidin-4-ol
Neutral (pH = 7) More stable than under acidic or basic conditions2-Cyclopropyl-5-fluoro-6-methylpyrimidin-4-ol
Basic (pH > 7) Likely to be unstable2-Cyclopropyl-5-fluoro-6-methylpyrimidin-4-ol

Photochemical and Thermal Stability Considerations

The photochemical stability of this compound has not been specifically reported. However, pyrimidine derivatives can undergo photochemical reactions, such as photodimerization or photoreduction, upon exposure to UV light. The presence of the C-Cl bond suggests that photocleavage could be a possible degradation pathway, leading to the formation of a pyrimidinyl radical and a chlorine radical.

Thermally, the compound's stability will be limited by the strength of its chemical bonds. At elevated temperatures, decomposition is expected to occur. The weakest bonds in the molecule are likely to be the C-Cl and C-N bonds within the pyrimidine ring. Thermal degradation could lead to fragmentation of the molecule, potentially producing smaller volatile compounds. The exact decomposition products and the temperature at which significant degradation occurs would need to be determined through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine.

The proton NMR spectrum is expected to reveal distinct signals corresponding to the methyl, cyclopropyl (B3062369), and methine protons. The chemical shifts are influenced by the electronic effects of the pyrimidine (B1678525) ring and its substituents.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
CH₃ (Methyl)2.2 - 2.6d~1-3 (due to coupling with ¹⁹F)
CH (Cyclopropyl)1.8 - 2.2m-
CH₂ (Cyclopropyl)0.8 - 1.5m-

The methyl protons are anticipated to appear as a doublet due to coupling with the adjacent fluorine atom. The cyclopropyl protons will present as complex multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum will provide information on the number of distinct carbon environments within the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C=N (Pyrimidine)160 - 170
C-Cl (Pyrimidine)155 - 165
C-F (Pyrimidine)140 - 150 (d, ¹JCF)
C-CH₃ (Pyrimidine)115 - 125 (d, ²JCF)
CH₃ (Methyl)15 - 25 (d, ³JCF)
CH (Cyclopropyl)10 - 20
CH₂ (Cyclopropyl)5 - 15

The carbon atoms of the pyrimidine ring will resonate at lower field due to the influence of the electronegative nitrogen, chlorine, and fluorine atoms. The carbons attached to or near the fluorine atom will exhibit splitting due to carbon-fluorine coupling.

The ¹⁹F NMR spectrum is a powerful tool for directly observing the fluorine atom. The chemical shift and coupling patterns provide valuable information about its local electronic environment. A single resonance is expected, which will be split by the adjacent methyl protons, appearing as a quartet.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. For instance, it would show correlations between the different protons within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the signals for the methyl, methine, and methylene (B1212753) groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between the cyclopropyl and methyl groups to the pyrimidine ring. For example, correlations would be expected between the methyl protons and the C-CH₃ and C-F carbons of the pyrimidine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine (C₈H₈ClFN₂), the expected exact mass would be calculated and compared to the experimentally determined value. The presence of chlorine would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Fragmentation Pathways and Isotopic Signatures

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound. For this compound, the nominal molecular weight is 186 g/mol .

Isotopic Signatures: The presence of chlorine in this compound will result in a characteristic isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. This leads to a distinctive M+2 peak with an intensity of about one-third of the molecular ion peak (M). The calculated isotopic distribution for the molecular ion of C₈H₈ClFN₂ is detailed in the table below.

Mass (Da)Relative Abundance (%)
186.0415100.00
187.04489.14
188.038532.08
189.04192.93

Predicted Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a measure of the three-dimensional size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry for compound identification. As experimental CCS values for this compound are not available, computational methods can be employed for their prediction. Various machine learning-based models can predict CCS values from the chemical structure.

AdductPredicted CCS (Ų)
[M+H]⁺135.2
[M+Na]⁺168.5
[M+K]⁺175.1

Note: These values are hypothetical and would need to be calculated using specialized software.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The C-H stretching vibrations of the methyl and cyclopropyl groups are anticipated in the 2850-3000 cm⁻¹ region. Aromatic C=N and C=C stretching vibrations from the pyrimidine ring would likely appear in the 1400-1600 cm⁻¹ range. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrimidine ring vibrations are expected to be Raman active. The symmetric stretching of the cyclopropyl ring should also give a characteristic Raman signal. Due to the presence of the halogen atoms, low-frequency vibrations corresponding to C-Cl and C-F bending modes may also be observed.

Functional GroupPredicted IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)
C-H (methyl, cyclopropyl)2850-30002850-3000
C=N, C=C (pyrimidine ring)1400-16001400-1600
C-F1000-14001000-1400
C-Cl600-800600-800

Note: These are predicted ranges and actual values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For halogenated pyrimidines like this compound, several crystallization techniques can be employed. Slow evaporation of a saturated solution is a common method. The choice of solvent is critical; suitable solvents might include ethanol, ethyl acetate, or a mixture of solvents like dichloromethane (B109758) and hexane. Vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile anti-solvent, is another effective technique. The presence of halogen atoms can sometimes facilitate crystallization. researchgate.net

Structure Reactivity Relationships and Substituent Effects in 4 Chloro 2 Cyclopropyl 5 Fluoro 6 Methylpyrimidine

Electronic Effects of Chlorine, Fluorine, and Nitrogen Heteroatoms

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency, or π-deficient nature, is significantly intensified by the inductive (-I) and mesomeric (-M) effects of the chlorine and fluorine substituents. ijcrt.orgresearchgate.net The nitrogen heteroatoms act as strong electron sinks, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the ring system and making it highly susceptible to nucleophilic attack.

The chlorine atom at the C-4 position and the fluorine atom at the C-5 position further withdraw electron density from the ring via the inductive effect. nih.gov This withdrawal is most pronounced at the carbon atoms to which they are attached and, to a lesser extent, the other positions in the ring. The C-4 position, being flanked by a nitrogen atom and the fluorine-substituted C-5, becomes a highly electrophilic center. Consequently, the chlorine atom at this position is activated for nucleophilic displacement. zenodo.org Studies on related chloropyrimidines confirm that electron-withdrawing groups enhance reactivity towards nucleophiles. nih.gov

Steric Influence of the Cyclopropyl (B3062369) and Methyl Groups

The substituents at the C-2 and C-6 positions, a cyclopropyl group and a methyl group respectively, exert steric effects that can influence the approach of incoming nucleophiles. The cyclopropyl group at the C-2 position, while electronically having some electron-donating character through its unique σ-conjugation capabilities, also presents a degree of steric bulk. acs.org This steric hindrance can modulate the rate of reactions occurring at the adjacent C-1 nitrogen or the C-6 position.

Similarly, the methyl group at C-6 provides steric shielding around the C-5 and C-1 positions. In nucleophilic aromatic substitution reactions at the C-4 position, the C-6 methyl group can influence the orientation of the attacking nucleophile and the stability of the transition state. While generally considered a small alkyl group, its presence can still create steric repulsion with bulky nucleophiles, potentially slowing reaction rates compared to an unsubstituted analogue. In studies of related pyrimidines, even methyl groups have been shown to influence reaction pathways due to steric factors. scialert.net

Comparative Analysis with Structurally Analogous Pyrimidines

To understand the specific contributions of each substituent, it is useful to compare the reactivity of 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine with structurally related compounds.

In nucleophilic aromatic substitution reactions on pyrimidine rings, the nature of the halogen leaving group is a critical factor. Generally, the reactivity order for halogens as leaving groups is I > Br > Cl > F. However, in heteroaromatic systems, this trend can be less pronounced. Studies on the aminolysis of various halogenated pyrimidines have shown that the bromopyrimidine is often the most reactive, followed by iodo- and then chloropyrimidines, though the rate differences can be small (up to threefold). rsc.org This suggests that a hypothetical 4-bromo analogue of the title compound would likely exhibit a moderately faster rate of nucleophilic substitution at the C-4 position compared to the chloro derivative. The primary determinant of this reactivity is the carbon-halogen bond strength (C-Cl > C-Br) versus the ability of the halogen to stabilize the negative charge in the transition state.

The electronic and steric nature of alkyl groups can influence pyrimidine reactivity. The cyclopropyl group at C-2 is sterically more demanding than a methyl group but comparable to or slightly smaller than an ethyl group. Electronically, cyclopropyl groups can donate electron density to an adjacent π-system through σ-π conjugation, which could slightly decrease the electrophilicity of the pyrimidine ring compared to a non-conjugating alkyl group. However, this effect is generally subtle. Replacing the cyclopropyl group with a larger alkyl group like isopropyl or tert-butyl would be expected to significantly decrease reaction rates for nucleophilic attack at adjacent positions due to increased steric hindrance. Conversely, replacing the C-6 methyl group with a larger alkyl group would primarily increase steric hindrance for attack at the C-4 position.

The presence of the fluorine atom at the C-5 position is crucial for the high reactivity of the C-4 chlorine. A direct structural analogue without the C-5 fluorine, 4-Chloro-2-cyclopropyl-6-methylpyrimidine, would be expected to be significantly less reactive towards nucleophiles. nih.gov The C-5 fluorine atom strongly withdraws electron density through the inductive effect, increasing the electrophilicity of the C-4 position and stabilizing the negatively charged Meisenheimer complex intermediate formed during nucleophilic aromatic substitution. This activating effect of an electron-withdrawing group at a position meta to the leaving group is a well-established principle in heteroaromatic chemistry. nih.gov The absence of this fluorine would result in a less electron-deficient ring and a slower rate of substitution.

Role of Fluorine in Modulating Reactivity and Electronic Properties

The incorporation of fluorine into organic molecules, particularly in pharmaceuticals and agrochemicals, is a common strategy to modulate various properties. nih.govresearchgate.netencyclopedia.pub In this compound, the C-5 fluorine atom plays a multifaceted role. nih.govresearchgate.net

Electronic Activation : As discussed, its primary role is the powerful inductive electron withdrawal (-I effect), which significantly enhances the electrophilicity of the pyrimidine ring, particularly at the C-4 position, thereby activating the chlorine atom for nucleophilic displacement. researchgate.net

Modulation of pKa : The electron-withdrawing nature of fluorine lowers the pKa of the pyrimidine ring, making the nitrogen atoms less basic. scialert.net This can affect reaction mechanisms that involve protonation of the ring.

Metabolic Stability : In a broader context, the carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability to the molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govencyclopedia.pub

Binding Interactions : Fluorine can participate in unique non-covalent interactions within biological systems, such as orthogonal dipole-dipole interactions and weak hydrogen bonds, which can influence binding affinity to target proteins. acs.org

The table below summarizes the key electronic and steric contributions of the substituents.

SubstituentPositionPrimary Electronic EffectPrimary Steric EffectImpact on Reactivity at C-4
ChlorineC-4Inductive Withdrawal (-I)ModerateActs as a good leaving group
FluorineC-5Strong Inductive Withdrawal (-I)SmallStrongly Activating
CyclopropylC-2Weak σ-DonationModerateMinor Deactivation (electronic), Moderate Hindrance
MethylC-6Weak Inductive Donation (+I)Small-ModerateWeak Deactivation (electronic), Minor Hindrance
NitrogenN-1, N-3Strong Inductive Withdrawal (-I)N/AStrongly Activating

Applications in Advanced Organic Synthesis

Utilization in the Construction of Specialized Chemical Libraries

4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine serves as a crucial and versatile building block in the field of medicinal chemistry, particularly for the construction of specialized chemical libraries aimed at drug discovery. Its unique substitution pattern, featuring a reactive chlorine atom, a stabilizing cyclopropyl (B3062369) group, and a fluorine atom that can modulate physicochemical properties, makes it an ideal scaffold for generating a diverse array of novel compounds. These libraries are systematically synthesized and screened for biological activity against various therapeutic targets.

A significant application of this compound is in the synthesis of libraries of 2,4-disubstituted 5-fluoropyrimidines, which have been investigated as potent inhibitors of MEK kinase, a key target in oncology. In this context, this compound acts as the central core structure upon which diversity is built.

Detailed Research Findings:

Research detailed in patent literature demonstrates a systematic approach to library synthesis starting from this compound. The primary synthetic strategy involves a two-step reaction sequence to introduce points of diversity at the C4 and C2 positions of the pyrimidine (B1678525) ring.

The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of this compound is displaced by a substituted aniline (B41778). A commonly used reaction partner for this step is 2-fluoro-4-iodoaniline. This initial reaction creates a common intermediate, N-(2-fluoro-4-iodophenyl)-2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine, which then serves as the substrate for further diversification.

The second step involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki coupling. The iodo-group on the aniline moiety of the intermediate is reacted with a wide range of boronic acids or their corresponding esters. This allows for the introduction of a vast number of different chemical groups, leading to the generation of a large and diverse chemical library. Each unique boronic acid used results in a distinct final compound, enabling a thorough exploration of the structure-activity relationship (SAR).

The following table illustrates the structure of the initial building block and the subsequent generation of a diverse library through this two-step synthetic process.

Table 1: Library Generation from this compound

StepReactant/IntermediateReaction TypeResulting Structure/Library
Starting MaterialThis compoundN/ACore scaffold for library synthesis.
Step 1Reacted with 2-fluoro-4-iodoanilineNucleophilic Aromatic Substitution (SNAr)Forms a common intermediate: N-(2-fluoro-4-iodophenyl)-2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine.
Step 2Intermediate from Step 1 reacted with various Boronic Acids (R-B(OH)2)Suzuki CouplingGenerates a diverse library of 2,4-disubstituted 5-fluoropyrimidines with the general structure shown, where 'R' represents a wide variety of chemical moieties introduced from the boronic acid.

This strategic use of this compound allows synthetic chemists to efficiently and rapidly produce hundreds or thousands of related compounds. These specialized libraries are then subjected to high-throughput screening to identify "hit" compounds with desired biological activities, which can be further optimized to develop new therapeutic agents.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity.

For 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine, the HOMO is expected to be distributed primarily over the pyrimidine (B1678525) ring and the cyclopropyl (B3062369) group, which are electron-rich moieties. The LUMO, conversely, is likely centered on the electron-deficient pyrimidine ring, particularly at the carbon atoms bonded to the electronegative chlorine and fluorine atoms. Nucleophilic attacks are predicted to occur at the positions with the largest LUMO lobes, which are typically the C2 and C4 positions in dichloropyrimidines. wuxiapptec.com

A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on similar pyrazolo[3,4-d]pyrimidine derivatives have shown that the energy gap can be modulated by different substituents. researchgate.net For the title compound, the combined electron-withdrawing effects of the chloro and fluoro groups are expected to lower the LUMO energy, influencing its reactivity towards nucleophiles.

Table 1: Predicted Frontier Molecular Orbital Energies (Note: These are illustrative values based on typical DFT calculations for similar heterocyclic compounds.)

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.8
Energy Gap (ΔE)5.7

The charge distribution within this compound governs its intermolecular interactions and reactive sites. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. deeporigin.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this molecule, the most negative potential is expected to be located around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. researchgate.net The fluorine and chlorine atoms will also exhibit negative potential. Conversely, the hydrogen atoms of the methyl and cyclopropyl groups will show positive potential. The carbon atom attached to the chlorine (C4) is predicted to be a significant site of positive potential, making it a primary target for nucleophilic substitution. wuxiapptec.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map out the energy profiles of potential reactions, identifying the transition states and intermediates. A key reaction for this molecule is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. stackexchange.comechemi.comnih.govquora.com

Theoretical calculations on 2,4-dichloropyrimidines have shown that nucleophilic attack is generally favored at the C4 position. wuxiapptec.com The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex. Transition state analysis would involve locating the structure of the transition state leading to this intermediate. The energy barrier for this step determines the reaction rate. The presence of the electron-donating methyl and cyclopropyl groups and the electron-withdrawing fluorine atom will modulate the stability of the transition state and thus the regioselectivity and rate of the substitution. Modeling would likely confirm that the transition state for attack at C4 is lower in energy than at C2, due to the electronic influences of the substituents.

Conformational Analysis of the Cyclopropyl Moiety

Computational studies on similar systems, such as cyclopropyl methyl ketone, have been used to determine the most stable conformations. uwlax.edu For this compound, the two primary conformations would be the "bisected" and "perpendicular" orientations of the cyclopropyl ring with respect to the pyrimidine ring. In the bisected conformation, one of the C-C bonds of the cyclopropyl ring eclipses the C-C bond to the pyrimidine ring, while in the perpendicular conformation, a C-H bond of the cyclopropyl ring is eclipsed. Quantum chemical calculations would be needed to determine the lowest energy conformation, which is crucial for understanding its interactions in a biological context. Studies on cyclopropyl groups attached to trigonal carbons suggest a preference for the bisected conformation to maximize orbital overlap. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are increasingly used to predict spectroscopic data, such as NMR chemical shifts, which can aid in structure elucidation.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. The predicted shifts for the cyclopropyl protons would be in the characteristic upfield region, while the methyl protons would appear as a singlet. The carbon signals for the pyrimidine ring would be influenced by the attached substituents, with the carbons bonded to chlorine and fluorine showing distinct shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (Note: These are illustrative values based on typical DFT calculations for similar substituted pyrimidines.)

AtomPredicted Chemical Shift (ppm)
C2 (C-cyclopropyl)170.5
C4 (C-Cl)158.0
C5 (C-F)145.2 (d, JCF ≈ 240 Hz)
C6 (C-CH₃)162.1
Methyl C22.5
Cyclopropyl CH18.0
Cyclopropyl CH₂12.5

Molecular Dynamics Simulations (if applicable for interactions or conformations)

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. While often used to study ligand-protein interactions, MD simulations are also valuable for exploring the conformational landscape of a molecule in different solvent environments. nih.govfigshare.com

An MD simulation could be used to study the rotational dynamics of the cyclopropyl group and to sample different conformational states. This would provide a more complete picture of the molecule's flexibility than static conformational analysis. Furthermore, simulations in explicit solvent (e.g., water) could reveal how solvent molecules interact with the polar regions of the molecule, such as the nitrogen, fluorine, and chlorine atoms, which can influence its solubility and reactivity.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted pyrimidines is an area of intense research, driven by the need for more efficient, cost-effective, and environmentally benign processes. acs.orgbohrium.com Future research on 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine is likely to focus on moving beyond traditional multi-step syntheses towards more sustainable methodologies.

Key research objectives in this area include:

Multicomponent Reactions (MCRs): The development of one-pot MCRs that can assemble the pyrimidine (B1678525) core from simple, readily available precursors represents a significant goal. thieme-connect.comorganic-chemistry.org An iridium-catalyzed multicomponent synthesis, for instance, has been shown to effectively produce highly substituted pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Adapting such a strategy could provide a highly modular and efficient route to this compound and its analogs.

Acceptorless Dehydrogenative Annulation: Recent advancements have demonstrated the use of pincer Ni(II)–NNS catalysts for the acceptorless dehydrogenative annulation of alcohols with other reagents to form pyrimidines under eco-friendly conditions. acs.org This approach avoids the use of harsh oxidants and generates hydrogen gas as the only byproduct, aligning with the principles of green chemistry.

Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and other pyrimidine derivatives.

Table 1: Comparison of Synthetic Methodologies for Substituted Pyrimidines

MethodologyKey FeaturesPotential Advantages for Target CompoundReferences
Traditional SynthesisOften involves multiple steps, harsh reagents, and purification of intermediates.Established and well-understood pathways.N/A
Iridium-Catalyzed MCRAssembles pyrimidines from alcohols and amidines; regioselective C-C and C-N bond formation.High atom economy, reduced waste, access to diverse analogs in a single step. bohrium.com, organic-chemistry.org
Nickel-Catalyzed Dehydrogenative AnnulationUses alcohols as feedstock under eco-friendly conditions; acceptorless process.Sustainable, avoids stoichiometric oxidants, generates H₂ as a byproduct. acs.org
Copper-Catalyzed AnnulationInvolves reactions of components like α,β-unsaturated ketoximes with activated nitriles.Good functional group tolerance and potential for gram-scale applicability. organic-chemistry.org

Exploration of New Catalytic Transformations Involving the Pyrimidine Core

The pyrimidine core is not merely a static scaffold but a reactive entity that can undergo a variety of catalytic transformations to generate novel molecular architectures. Future work on this compound could leverage its unique substituents to explore new chemical space.

Skeletal Editing: A frontier in organic synthesis is "skeletal editing," where the core atoms of a ring are altered. Recently developed methods allow for the conversion of pyrimidines into other heterocycles like pyridines and pyrazoles. chinesechemsoc.org These transformations, often involving activation of the pyrimidine ring followed by rearrangement, could be applied to this compound to create entirely new scaffolds that would be difficult to synthesize via traditional routes. chinesechemsoc.org

C-H Functionalization: The pyrimidine ring can act as a directing group to facilitate site-selective C-H activation at remote positions on appended aromatic groups. nih.gov The nitrogen atoms in the pyrimidine core coordinate to a transition metal catalyst, enabling the functionalization of otherwise inert C-H bonds. Exploring this with the target compound could lead to the development of novel, complex molecules with potential applications in materials science and medicinal chemistry.

Cross-Coupling Reactions: The chloro-substituent at the 4-position is a prime handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). While this is a known application, future research could focus on developing novel catalysts that are more active, stable, and capable of promoting challenging couplings with sterically hindered partners, driven by the presence of the adjacent cyclopropyl (B3062369) and fluoro groups.

Table 2: Potential Catalytic Transformations for the Pyrimidine Core

TransformationDescriptionPotential Outcome for Target CompoundReferences
Skeletal Editing (Pyrimidine to Pyridine)A two-atom swap (C-N to C-C) via a deconstruction-reconstruction strategy.Generation of novel substituted fluorinated cyclopropyl-pyridines. chinesechemsoc.org
meta-C-H FunctionalizationUsing the pyrimidine core as a directing group to functionalize a remote C-H bond on an attached arene.Creation of complex, three-dimensional molecules from simple precursors. nih.gov
Advanced Cross-CouplingUtilizing the C4-Cl bond for reactions like Suzuki, Buchwald-Hartwig, etc., with novel catalysts.Synthesis of a diverse library of derivatives with new aryl, alkyl, or amino substituents. nih.gov

Design of Advanced Chemical Probes and Tags Incorporating the Pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold, a close relative of pyrimidine, is a key component in many kinase inhibitors and chemical probes. mdpi.commdpi.com The unique electronic and steric properties of this compound make it an attractive scaffold for the design of next-generation chemical probes and tags.

Future research could focus on:

Fluorine (¹⁹F) NMR Probes: The presence of a fluorine atom provides a powerful spectroscopic handle for ¹⁹F NMR studies. This can be used to probe binding events with biological macromolecules, such as proteins or nucleic acids, without interference from background signals common in ¹H NMR.

Photoaffinity Labels: The pyrimidine core could be derivatized with photoreactive groups (e.g., azides, diazirines). The cyclopropyl and fluoro-substituents could modulate the stability and reactivity of these probes, allowing for precise mapping of interactions within a biological system.

Bioorthogonal Chemistry: The chloro-substituent can be displaced to attach bioorthogonal handles (e.g., alkynes, tetrazines), allowing the pyrimidine-containing molecule to be tagged with reporter molecules like fluorophores or biotin (B1667282) in a cellular environment. The design of such probes based on this specific scaffold could lead to tools for studying biological pathways with high specificity. nih.gov

Advanced Mechanistic Investigations of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The interplay of the electronic effects of the fluorine atom and the steric/electronic properties of the cyclopropyl group in this compound presents a rich field for mechanistic study.

Areas for future investigation include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, transition states, and intermediates for reactions involving this compound. researchgate.net This can provide insights into regioselectivity, stereoselectivity, and the role of catalysts, guiding future synthetic efforts.

Kinetic Studies: Detailed kinetic analysis of nucleophilic aromatic substitution (SNAr) at the C4-Cl position can elucidate the electronic influence of the fluorine at C5 and the cyclopropyl group at C2. Understanding these relationships can help in the rational design of reactions and the prediction of reactivity.

Spectroscopic Interrogation: Using advanced spectroscopic techniques (e.g., in-situ IR, rapid-injection NMR) to observe reactive intermediates and transition states in real-time can provide direct evidence for proposed reaction mechanisms.

By pursuing these research avenues, the scientific community can elevate this compound from a useful building block to a versatile platform for chemical innovation, driving advances in sustainable synthesis, catalysis, and chemical biology.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where halogen atoms (e.g., chlorine) at the 4-position are replaced by cyclopropyl groups under controlled conditions. Key factors include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions .
  • Catalysts : Pd-based catalysts enhance regioselectivity in cross-coupling reactions for cyclopropyl introduction .
  • Solvents : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving purity .
    • Characterization : Monitor reaction progress via TLC or HPLC (≥95% purity threshold recommended) .

Q. How should researchers characterize the compound's purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and absence of impurities .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₈H₈ClFN₃) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C–Cl bond length ~1.73 Å) for structural validation .

Q. What are the stability profiles of this compound under different storage conditions?

  • Short-term Stability : Store at –4°C in inert atmospheres to prevent hydrolysis of the chloro group .
  • Long-term Stability : –20°C in amber vials minimizes photodegradation and thermal decomposition .
  • Decomposition Pathways : Hydrolysis of the pyrimidine ring under acidic/basic conditions; monitor via pH-controlled stability studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Methodology :

  • Substituent Variation : Replace the cyclopropyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .
  • Fluorine Scanning : Introduce fluorine at alternative positions (e.g., 3-position) to study electronic effects on pharmacokinetics .
  • Bioassays : Use enzyme inhibition assays (e.g., kinase inhibition) to correlate structural changes with IC₅₀ values .

Q. What experimental strategies are effective for studying interactions with biological targets (e.g., enzymes or receptors)?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. electrostatic interactions .
    • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., DHFR) to identify critical hydrogen-bonding networks .

Q. How can conflicting data on reaction outcomes (e.g., unexpected byproducts) be systematically analyzed?

  • Root-Cause Analysis :

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., dimerization byproducts) .
  • Computational Modeling : Apply DFT calculations to predict competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) .
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) to minimize side reactions .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in halogenated pyrimidines?

  • Single-Crystal X-ray Diffraction :

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data (R-factor < 0.05) .
  • Refinement : Analyze anisotropic displacement parameters to confirm methyl/cyclopropyl group orientations .
    • Comparative Analysis : Overlay crystal structures with analogs (e.g., 4-Chloro-6-methoxy-2-(methylthio)pyrimidine) to identify conformational differences .

Q. How can computational modeling enhance the understanding of this compound's reactivity and target selectivity?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
  • MD Simulations : Simulate solvation effects (e.g., water network disruptions) to explain solubility limitations .
  • QSAR Models : Corrogate electronic descriptors (e.g., Hammett σ) with logP values to optimize bioavailability .

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4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.